4-(1-Boc-3-pyrrolidinyl)quinoline 4-(1-Boc-3-pyrrolidinyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC20476527
InChI: InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-13(12-20)14-8-10-19-16-7-5-4-6-15(14)16/h4-8,10,13H,9,11-12H2,1-3H3
SMILES:
Molecular Formula: C18H22N2O2
Molecular Weight: 298.4 g/mol

4-(1-Boc-3-pyrrolidinyl)quinoline

CAS No.:

Cat. No.: VC20476527

Molecular Formula: C18H22N2O2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

4-(1-Boc-3-pyrrolidinyl)quinoline -

Specification

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
IUPAC Name tert-butyl 3-quinolin-4-ylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C18H22N2O2/c1-18(2,3)22-17(21)20-11-9-13(12-20)14-8-10-19-16-7-5-4-6-15(14)16/h4-8,10,13H,9,11-12H2,1-3H3
Standard InChI Key HJEHUFDLHRLXTQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C2=CC=NC3=CC=CC=C23

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinoline ring system (a bicyclic structure comprising a benzene ring fused to a pyridine ring) substituted at the 4-position with a pyrrolidine group. The pyrrolidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, enhancing stability during synthetic manipulations . The Boc group (C(CH3)3OCO\text{C}(\text{CH}_3)_3\text{OCO}) is a widely used protective moiety for amines, offering resistance to nucleophilic and basic conditions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_2
Molecular Weight298.4 g/mol
SynonymsSY358021; 2383626-59-1
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in DMSO, DMF

The 3D conformation of the molecule reveals a puckered pyrrolidine ring, with the Boc group adopting a staggered configuration relative to the quinoline plane . This spatial arrangement influences intermolecular interactions, particularly in biological systems .

Spectroscopic Characterization

While specific spectral data for 4-(1-Boc-3-pyrrolidinyl)quinoline are scarce, analogous compounds exhibit characteristic peaks in NMR and IR spectra:

  • 1H^1\text{H} NMR: Signals for pyrrolidine protons (δ 1.2–3.5 ppm), Boc methyl groups (δ 1.4 ppm), and quinoline aromatic protons (δ 7.5–8.9 ppm) .

  • IR: Stretching vibrations for C=O (≈1700 cm1^{-1}) and C-N (≈1250 cm1^{-1}) .

Synthetic Methodologies

Boc Protection Strategies

The synthesis typically begins with the protection of the pyrrolidine amine. The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) in the presence of a base like triethylamine :

Pyrrolidine+Boc2OBaseBoc-protected pyrrolidine\text{Pyrrolidine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected pyrrolidine}

This step ensures chemoselectivity in subsequent reactions involving the quinoline ring .

Quinoline-Pyrrolidine Coupling

A pivotal step involves linking the Boc-pyrrolidine to the quinoline core. One effective method is the Friedländer condensation, which couples amino-substituted carbonyl compounds with ketones . For example, trans-4-hydroxy-L-proline derivatives have been used to generate pyrrolo[3,4-b]quinolone scaffolds via this route :

Oxoproline carbamate+2-AminobenzaldehydeCondensationPyrrolo-quinolone\text{Oxoproline carbamate} + \text{2-Aminobenzaldehyde} \xrightarrow{\text{Condensation}} \text{Pyrrolo-quinolone}

Alternative approaches include transition metal-catalyzed cross-couplings, such as Suzuki-Miyaura reactions, to attach substituted pyrrolidines to halogenated quinolines .

Table 2: Comparative Synthesis Routes

MethodYield (%)Key AdvantagesLimitations
Friedländer Condensation60–75Stereochemical controlRequires anhydrous conditions
Metal-Catalyzed Coupling45–65Broad substrate compatibilityCatalyst cost
Biere-Seelen Synthesis50–70High regioselectivityMulti-step process

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